
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is an organic compound characterized by a cyclohexyl group, a thiophene ring, and a diol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol typically involves the reaction of cyclohexyl derivatives with thiophene compounds under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclohexyl group, followed by the addition of thiophene and subsequent oxidation to form the diol.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalytic hydrogenation and advanced purification methods to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled temperatures and solvents.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl-thiophene derivatives with reduced aromaticity.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparaison Avec Des Composés Similaires
- 1-Cyclohexyl-1-(thiophen-2-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(furan-3-yl)ethane-1,2-diol
- 1-Cyclohexyl-1-(pyrrole-3-yl)ethane-1,2-diol
Uniqueness: 1-Cyclohexyl-1-(thiophen-3-yl)ethane-1,2-diol is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyrrole rings. This uniqueness makes it valuable for specific applications in material science and medicinal chemistry.
Propriétés
Numéro CAS |
91704-69-7 |
|---|---|
Formule moléculaire |
C12H18O2S |
Poids moléculaire |
226.34 g/mol |
Nom IUPAC |
1-cyclohexyl-1-thiophen-3-ylethane-1,2-diol |
InChI |
InChI=1S/C12H18O2S/c13-9-12(14,11-6-7-15-8-11)10-4-2-1-3-5-10/h6-8,10,13-14H,1-5,9H2 |
Clé InChI |
BLAVQZDMAFVGKB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CO)(C2=CSC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


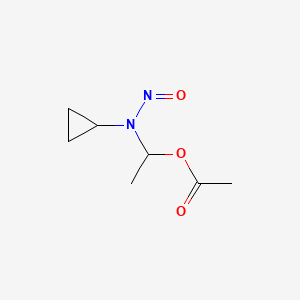
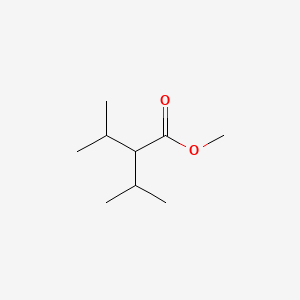
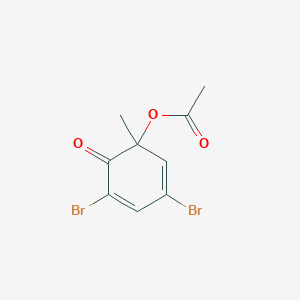

![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


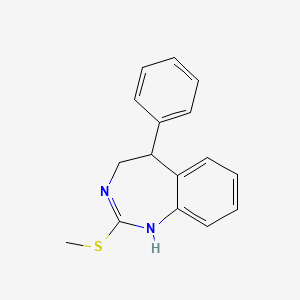
![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
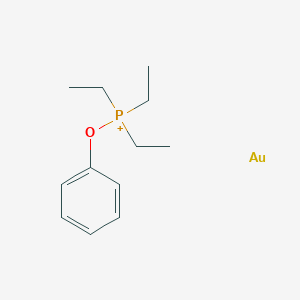

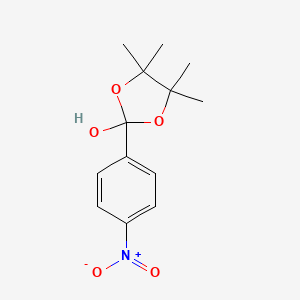

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
